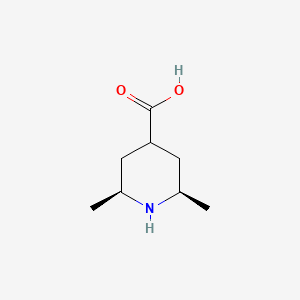
butyl 5-(difluoromethoxy)-2-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 5-(difluoromethoxy)-2-fluorobenzoate is a chemical compound that belongs to the class of fluorinated benzoates It is characterized by the presence of a butyl ester group, a difluoromethoxy group, and a fluorine atom attached to a benzoate ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyl 5-(difluoromethoxy)-2-fluorobenzoate typically involves the esterification of 5-(difluoromethoxy)-2-fluorobenzoic acid with butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 5-(difluoromethoxy)-2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atoms and the ester group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
Butyl 5-(difluoromethoxy)-2-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its fluorinated groups, which often enhance biological activity.
Industry: In the agrochemical industry, it can be used to develop new pesticides and herbicides with enhanced efficacy and environmental stability.
Mecanismo De Acción
The mechanism of action of butyl 5-(difluoromethoxy)-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds. The difluoromethoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Butyl 5-(trifluoromethoxy)-2-fluorobenzoate
- Butyl 5-(difluoromethoxy)-2-chlorobenzoate
- Butyl 5-(difluoromethoxy)-2-bromobenzoate
Uniqueness
Butyl 5-(difluoromethoxy)-2-fluorobenzoate is unique due to the specific combination of its functional groups. The difluoromethoxy group provides a balance between lipophilicity and hydrophilicity, while the fluorine atom enhances metabolic stability and binding affinity. This combination makes it a valuable compound for developing new pharmaceuticals and agrochemicals with improved properties.
Propiedades
IUPAC Name |
butyl 5-(difluoromethoxy)-2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3/c1-2-3-6-17-11(16)9-7-8(18-12(14)15)4-5-10(9)13/h4-5,7,12H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYOZQRUODGMMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(C=CC(=C1)OC(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis](/img/structure/B6600969.png)
![tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-4-carboxylate](/img/structure/B6600976.png)
![[(1S)-2-bromo-1-methoxyethyl]benzene](/img/structure/B6600983.png)

![7-(acetyloxy)-2,6-dimethyl-2H,4H,6H,8H-pyrazolo[3,4-f]indazol-3-yl acetate](/img/structure/B6601000.png)








![rac-(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B6601043.png)
